molecular formula C27H21N5O6 B2779910 3-(2,5-dioxopyrrolidin-1-yl)-N-{3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]pyridin-4-yl}benzamide CAS No. 477325-51-2

3-(2,5-dioxopyrrolidin-1-yl)-N-{3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]pyridin-4-yl}benzamide

Cat. No.: B2779910
CAS No.: 477325-51-2
M. Wt: 511.494
InChI Key: QWDWESWKHSZBLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain two pyrrolidinone groups, a benzoyl group, and a pyridinyl group. Pyrrolidinones are common in pharmaceuticals and are known for their diverse biological activity . The benzoyl group is a common moiety in various drugs and can affect the lipophilicity of the compound, which can influence its pharmacokinetic properties . The pyridinyl group is a basic nitrogenous heterocycle that is often used in drug design .


Molecular Structure Analysis

The molecular structure of the compound would likely show the presence of multiple hydrogen bond donors and acceptors, which could influence its interaction with biological targets. The presence of aromatic rings could also contribute to π-π stacking interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the pyrrolidinone groups could increase the compound’s solubility in water, while the benzoyl and pyridinyl groups could increase its lipophilicity .

Scientific Research Applications

Luminescence and Aggregation Enhanced Emission

Research has demonstrated that pyridyl substituted benzamides exhibit luminescence in both solution and solid states. These compounds can form nano-aggregates with enhanced emission in aqueous solutions, showing mechanochromic properties and multi-stimuli response. This property is significant for applications in sensing, bioimaging, and optoelectronic devices. The luminescence behavior depends on the solvent's polarity, highlighting the compounds' potential in responsive luminescent materials (Srivastava et al., 2017).

Monoclonal Antibody Production

Another study focused on improving monoclonal antibody production in Chinese hamster ovary cell culture, a cornerstone in therapeutic antibody manufacturing. A derivative of the compound was found to enhance monoclonal antibody production by affecting cell growth, glucose uptake rate, and intracellular adenosine triphosphate levels. This research is pivotal for the pharmaceutical industry, particularly in optimizing the manufacturing processes of monoclonal antibodies (Aki et al., 2021).

Coupling Agent for Chemoselective Conjugation

In biochemical research, the synthesis of heterobifunctional coupling agents is crucial for the selective conjugation of proteins and enzymes. An efficient synthesis method for a derivative of the compound has been developed, facilitating chemoselective conjugation with high purity and yield. This advancement supports the development of bioconjugates for therapeutic and diagnostic applications (Reddy et al., 2005).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Given the presence of the pyrrolidinone and benzoyl groups, it’s possible that the compound could act as an enzyme inhibitor .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the compound’s biological activity, possibly through in vitro and in vivo studies. Additionally, the compound’s structure could be modified to optimize its pharmacokinetic properties and increase its potency .

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]pyridin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O6/c33-22-7-8-23(34)31(22)18-5-1-3-16(13-18)26(37)29-20-11-12-28-15-21(20)30-27(38)17-4-2-6-19(14-17)32-24(35)9-10-25(32)36/h1-6,11-15H,7-10H2,(H,30,38)(H,28,29,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDWESWKHSZBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.